2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide
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Overview
Description
2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Biological Activities : Thiophene-3-carboxamide derivatives, which are structurally similar to the compound , have shown antibacterial and antifungal activities. These compounds do not exhibit significant intermolecular interactions but have an intramolecular hydrogen bond forming a pseudo-six-membered ring, influencing their molecular conformation (Vasu et al., 2003).
Chemical Transformations : Studies on the transformation using soft NO⊕ species have revealed that thiocarbonyl compounds, including derivatives structurally related to the target compound, can be converted into their corresponding carbonyl analogues. This showcases the potential for chemical transformations in the synthesis of new compounds (Jørgensen, Ghattas & Lawesson, 1982).
Crystal Structures : Research on the crystal structures of similar compounds has provided insights into molecular interactions and arrangements, which are crucial for understanding the properties and potential applications of such compounds in various scientific fields (Kranjc et al., 2012).
Anticancer Evaluation : Certain benzamide derivatives have been synthesized and evaluated for their anticancer activity. This indicates the potential of structurally similar compounds, like the one , in the development of novel anticancer agents (Ravinaik et al., 2021).
Antitrypanosomal Activity : Studies on the synthesis and characterization of thiobenzamides have assessed their trypanocidal activity, suggesting potential applications in treating diseases caused by Trypanosoma species (Agnimonhan et al., 2012).
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[4-(dimethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-26(2)23(28)16-11-13-18(14-12-16)25-22(27)19-8-4-6-10-21(19)29-20-9-5-3-7-17(20)15-24/h3-14H,1-2H3,(H,25,27) |
InChI Key |
IPRLTBMDYPESOB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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